molecular formula C15H20N2OS B4197382 N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide

N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide

Cat. No. B4197382
M. Wt: 276.4 g/mol
InChI Key: BYZWAEVRKXLESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as PETT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to act as a competitive antagonist at the NMDA receptor, a type of glutamate receptor in the brain. This receptor is involved in a variety of processes, including learning and memory, and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate in the brain and inhibiting the activity of nitric oxide synthase. These effects suggest that this compound may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for use in lab experiments, including its high purity and good yields during synthesis. However, this compound also has limitations, including its relatively low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research involving N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide. These include investigating the potential therapeutic applications of this compound for neurological disorders, studying the mechanisms of action of this compound at the molecular level, and developing new this compound derivatives with improved properties for use in scientific research. Overall, this compound shows promise as a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain, and for potentially developing new treatments for neurological disorders.

Scientific Research Applications

N-(2-phenylethyl)-2-(1-piperidinyl)-2-thioxoacetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain.

properties

IUPAC Name

N-(2-phenylethyl)-2-piperidin-1-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-14(15(19)17-11-5-2-6-12-17)16-10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZWAEVRKXLESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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